molecular formula C18H26N2O2S B6950224 N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide

N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide

Cat. No.: B6950224
M. Wt: 334.5 g/mol
InChI Key: BPUXOVCMBKXRKQ-VFDRBLODSA-N
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Description

N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide is a compound of interest in multiple scientific fields due to its unique structure and properties. This compound incorporates a spirocyclic framework and thiophene ring, making it notable for its potential interactions and functionalities.

Properties

IUPAC Name

N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-17(14-5-3-12-23-14)20-10-4-9-19-15-13-6-11-22-16(13)18(15)7-1-2-8-18/h3,5,12-13,15-16,19H,1-2,4,6-11H2,(H,20,21)/t13-,15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUXOVCMBKXRKQ-VFDRBLODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C3C2OCC3)NCCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)[C@@H]3[C@H](C2NCCCNC(=O)C4=CC=CS4)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide typically involves a multi-step process. This begins with the formation of the spirocyclic intermediate, achieved through a Diels-Alder reaction between a suitable diene and cyclopentadiene. Subsequent steps include amination to introduce the amino group, followed by the coupling of the thiophene-2-carboxylic acid moiety under peptide coupling conditions using reagents like EDCI or DCC. The reaction may require protection and deprotection steps for functional groups, ensuring precise product formation.

Industrial Production Methods

In an industrial setting, the production would likely be scaled up using flow chemistry techniques to ensure consistency and efficiency. The use of automated reactors and continuous processing systems can help maintain reaction conditions and minimize human error. Optimization of conditions such as temperature, pressure, and reaction time would be crucial for high-yield production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction reactions can target the amide group, potentially using lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution can occur at the thiophene ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation might require m-CPBA under anhydrous conditions, while reduction typically involves LiAlH4 in a dry ether solution. Substitution reactions can be performed using halogens in the presence of Lewis acids as catalysts, like aluminum chloride (AlCl3).

Major Products

Depending on the type of reaction, products can vary. Oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can yield primary amines from the amide group. Substitution reactions generally result in halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide is used as a building block for more complex molecules. It serves as a versatile intermediate in organic synthesis due to its unique functional groups.

Biology

The compound's biological activity can be explored in the context of enzyme inhibition or as a ligand in receptor studies. Its structure allows for interactions with various biomolecules, making it valuable in biochemistry research.

Medicine

In medicine, this compound could potentially be explored for its pharmacological properties. Its unique structure might interact with specific targets in the body, making it a candidate for drug development studies.

Industry

From an industrial perspective, the compound might be used in materials science for developing new materials with unique properties, leveraging its spirocyclic and thiophene moieties.

Mechanism of Action

The mechanism of action of N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide involves its interactions with molecular targets. The spirocyclic structure enables it to fit into specific binding sites on enzymes or receptors, altering their activity. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with spirocyclic or thiophene structures, N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide stands out due to its combined structural motifs, providing unique reactivity and biological interactions.

Similar Compounds

Similar compounds might include:

  • N-[2-[[(2R,3S)-3-hydroxy-2-phenylcyclopentyl]amino]ethyl]thiophene-2-carboxamide

  • Spiro[cyclohexane-1,1'-indene]-3-carboxamide derivatives

  • Thiophene-based amides with varying alkyl or aryl substituents

Each of these compounds offers different reactivity and interactions due to variations in their structural frameworks, yet shares some underlying functional similarities with the compound in focus.

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